3-(2-Thiazoyl)-L-alanine
Description
Significance of Non-Proteinogenic Amino Acids in Research
Non-proteinogenic amino acids (NPAAs), which are not encoded in the human genetic code, are pivotal in modern drug discovery and development. nih.gov These unique building blocks, found in organisms like bacteria, fungi, and plants, offer a vast structural diversity that can be harnessed to enhance the properties of peptide-based drug candidates. nih.gov The incorporation of NPAAs can lead to improved stability, potency, permeability, and bioavailability of therapeutic peptides. nih.govresearchgate.net With over 800 naturally occurring and thousands of synthetically produced NPAAs, researchers have a rich toolbox to design novel peptide analogs and peptidomimetics. nih.govresearchgate.net These modifications can alter the tertiary structure of a peptide, allowing for a more precise fit to its biological target. sigmaaldrich.cn The use of NPAAs is a key strategy in overcoming the inherent limitations of natural peptides, such as poor metabolic stability. acs.org
Overview of Thiazole (B1198619) Moiety in Bioactive Molecules
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a significant pharmacophore in medicinal chemistry. benthamdirect.comnih.gov This structural unit is present in natural products, including vitamin B1, and is a component of numerous therapeutic agents with a wide range of biological activities. benthamdirect.comresearchgate.net Thiazole derivatives have been shown to possess antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties, among others. benthamdirect.commdpi.commdpi.com The versatility of the thiazole moiety stems from its aromatic nature, which allows for various chemical modifications to optimize its interaction with biological targets. mdpi.com In many instances, the incorporation of a thiazole ring into a molecule enhances its therapeutic efficacy. nih.gov This has led to the development of numerous thiazole-based drugs and candidates in clinical trials. mdpi.com
Specific Focus: 3-(2-Thiazoyl)-L-alanine within the Context of Alanine (B10760859) Derivatives
Alanine, a non-essential amino acid, serves as a fundamental building block in biochemistry. wikipedia.orgdoccheck.com Its simple methyl side chain allows it to be a reference point in studies of protein structure and function. itwreagents.com Alanine derivatives, created by modifying its side chain, are a subject of interest in creating novel bioactive molecules. This compound is one such derivative, where the methyl group of alanine is replaced by a thiazole ring. This modification introduces the unique electronic and structural properties of the thiazole moiety into an amino acid framework. The L-configuration of this compound is significant, as it corresponds to the stereochemistry of naturally occurring amino acids in proteins. wikipedia.org The synthesis and incorporation of such alanine derivatives, including thiazole-containing variants, are explored for their potential to create peptides with novel functions and improved therapeutic profiles. acs.orgchemimpex.com
Structure
3D Structure
Properties
Molecular Weight |
172.2 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Thiazoyl L Alanine and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis provides versatile and scalable methods for producing 3-(2-Thiazoyl)-L-alanine and its analogs. These strategies often involve multiple steps and focus on achieving high stereochemical purity.
Multi-step Organic Synthesis Strategies
Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules like this compound from simpler, commercially available starting materials. solubilityofthings.com These synthetic routes are meticulously planned to build the target molecule efficiently. solubilityofthings.com A common strategy involves the Hantzsch thiazole (B1198619) synthesis, which condenses an α-haloketone or aldehyde with a thioamide. nih.gov
One documented pathway begins with N-benzyloxycarbonyl-L-aspartic acid. tandfonline.com This starting material undergoes a series of transformations, including cyclization to an oxazolidinone, conversion to an acid chloride, and reaction with diazomethane (B1218177) to form a diazoketone. tandfonline.com Subsequent treatment with anhydrous hydrochloric acid yields a chloromethylketone, which then reacts with thioformamide (B92385) to construct the thiazole ring. tandfonline.com Final deprotection steps then afford the desired 3-(4-thiazolyl)-L-alanine. tandfonline.com
Another approach utilizes N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde (B151913) in a refluxing water solution to form 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov The synthesis of peptidomimetic macrocycles can also involve multi-step processes that incorporate azide (B81097) and alkyne moieties for subsequent cyclization. epo.org
The following table summarizes a selection of multi-step synthesis approaches for thiazolylalanine (B1683130) derivatives:
| Starting Material | Key Intermediates | Final Product | Reference |
| N-benzyloxycarbonyl-L-aspartic acid | (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinoneacetic acid, diazoketone, chloromethylketone | 3-(4-thiazolyl)-L-alanine | tandfonline.com |
| N-phenyl-N-thiocarbamoyl-β-alanine | Not specified | 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid | nih.gov |
| Peptidomimetic precursor with azide and alkyne | Not applicable | Triazole-linked peptidomimetic macrocycle | epo.org |
Stereoselective Synthesis and Optical Resolution Techniques
Achieving the correct stereochemistry is paramount in the synthesis of bioactive molecules. Stereoselective synthesis aims to produce a specific stereoisomer, while optical resolution separates a racemic mixture into its constituent enantiomers.
A notable stereoselective synthesis involves the [3+2] cycloaddition of azomethine ylides with a thiazolo[3,2-a]indole derivative, which can produce dispiro heterocycles with multiple stereocenters in a highly diastereoselective manner. rsc.org The synthesis of pinane-based 2-amino-1,3-diols has also been achieved stereoselectively, a key step in creating sphingolipid analogues. beilstein-journals.org
Optical resolution is frequently employed to obtain enantiomerically pure this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, leveraging the difference in solubility between these salts. google.com For instance, a racemic mixture of 3-(4-thiazolyl)-D,L-alanine ethyl ester was treated with L-tartaric acid to yield the L-enantiomer with 83% enantiomeric excess (ee). Using N-phenylcarbamoyl-D-p-hydroxyphenylglycine as the resolving agent improved the optical purity to 96% ee. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another effective method for the enantiomeric separation of N-protected amino acid esters. tandfonline.com
| Resolution Method | Resolving Agent | Substrate | Enantiomeric Excess (ee) | Reference |
| Diastereomeric Salt Crystallization | L-Tartaric Acid | 3-(4-thiazolyl)-D,L-alanine ethyl ester | 83% (L-enantiomer) | |
| Diastereomeric Salt Crystallization | N-Phenylcarbamoyl-D-p-hydroxyphenylglycine | 3-(4-thiazolyl)-D,L-alanine ethyl ester | 96% (L-enantiomer) |
Derivatization for Synthetic Utility
Derivatization, the process of chemically modifying a compound, plays a crucial role in the synthesis and analysis of this compound. Protecting groups are temporarily introduced to shield reactive functional groups, allowing other parts of the molecule to be modified without interference. solubilityofthings.com For example, the amino group of 3-(4-thiazolyl)-L-alanine can be protected with a tert-butoxycarbonyl (Boc) group to facilitate its use in peptide synthesis. tandfonline.com
Derivatization is also essential for analytical purposes, such as improving the volatility and stability of amino acids for gas chromatography (GC) analysis. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.com For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances detection and separation. nih.govplos.org
Biocatalytic and Enzymatic Production Routes
Biocatalytic methods offer environmentally friendly and highly selective alternatives to chemical synthesis for producing enantiomerically pure amino acids. doi.org
Enzymatic Resolution Methods
Enzymatic resolution utilizes the stereospecificity of enzymes to separate racemic mixtures. Acylase I, for example, can be used for the enantioselective hydrolysis of the amide bond in racemic N-acetyl-2-arylthiazol-4-yl alanines to produce the corresponding L-amino acids. mdpi.com This method is part of a chemoenzymatic approach that combines chemical synthesis with enzymatic resolution to achieve high yields and enantiopurities. mdpi.com
Another strategy involves the dynamic kinetic resolution (DKR) of oxazolones, which are excellent substrates for lipase-catalyzed alcoholysis. mdpi.com This process can provide the desired products in theoretically quantitative yields with high enantiomeric excesses. mdpi.com The production of D-aminoacylase by Alcaligenes faecalis DA1 has been studied for the optical resolution of N-acyl-DL-amino acids. researchgate.net
| Enzyme | Method | Substrate | Product | Reference |
| Acylase I | Enantioselective Hydrolysis | rac-N-acetyl-2-arylthiazol-4-yl alanines | L-2-arylthiazol-4-yl alanines | mdpi.com |
| Lipase | Dynamic Kinetic Resolution | rac-oxazol-5(4H)-ones | L-2-acetamido-3-(2-arylthiazol-4-yl)propanoic esters | mdpi.com |
| D-aminoacylase | Optical Resolution | N-acyl-DL-amino acids | D-amino acids | researchgate.net |
Bioproduction Processes and Relay Systems
Whole-cell biocatalysis and enzymatic relay systems are being developed for the efficient production of unnatural amino acids. keaipublishing.comnih.gov An enzymatic relay process for the bioproduction of 3-(4-thiazolyl)-L-alanine has been reported, highlighting the potential of biocatalysis in synthesizing this important pharmaceutical building block. keaipublishing.com These systems can involve multiple enzymes working in tandem to convert a simple starting material into the final product. For example, a co-expression system in Escherichia coli containing alanine (B10760859) dehydrogenase, alanine racemase, and glucose dehydrogenase has been used for the efficient biosynthesis of D/L-alanine. nih.gov
Microbial Synthesis Pathways
The microbial production of this compound, a non-proteinogenic amino acid, represents an emerging area of biotechnology, leveraging the biosynthetic capabilities of microorganisms. While dedicated fermentation processes for the direct production of free this compound are not extensively documented in publicly available literature, the underlying biochemical principles for thiazole ring formation are well-established in various microbial systems. These pathways, primarily elucidated through studies of thiazole-containing natural products, offer a blueprint for the potential metabolic engineering of microorganisms for the targeted synthesis of this compound and its analogues.
The biosynthesis of the thiazole moiety in microorganisms is intrinsically linked to the metabolism of the sulfur-containing amino acid, L-cysteine. nih.govfrontiersin.org In general, the formation of the thiazole ring proceeds through a two-step enzymatic process involving a cyclodehydratase and a dehydrogenase. nih.gov This process is a key feature in the biosynthesis of Thiazole/Oxazole-Modified Microcins (TOMMs), a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov
A plausible microbial synthesis pathway for this compound would likely involve the heterologous expression of genes encoding for the necessary enzymatic machinery in a suitable microbial host, such as Escherichia coli. Such a pathway would necessitate the intracellular availability of two key precursors: L-cysteine, which provides the nitrogen and sulfur atoms of the thiazole ring, and a two-carbon unit to complete the heterocyclic structure.
The proposed enzymatic cascade would commence with the activation of a precursor molecule, followed by the cyclization and subsequent aromatization to form the thiazole ring. In the context of natural product biosynthesis, this often occurs on a precursor peptide. For the production of the free amino acid, metabolic engineering would be required to channel metabolic flux towards the synthesis of the specific precursors and to ensure the activity of the heterologously expressed enzymes on a non-peptidic substrate.
One of the most well-characterized thiazole biosynthesis pathways is that of thiamin (Vitamin B1) in bacteria like E. coli. mdpi.com This pathway involves a complex series of reactions where the thiazole moiety is synthesized from deoxypentulose-5-phosphate, tyrosine, and cysteine. mdpi.com The sulfur transfer from cysteine is mediated by a series of enzymes including ThiS, ThiF, and IscS. mdpi.com While this pathway is tailored for thiamin synthesis, the enzymes involved in sulfur activation and transfer could potentially be repurposed in an engineered system.
Furthermore, biocatalytic approaches using purified enzymes or whole-cell systems represent a promising alternative for the synthesis of thiazole-containing amino acids. Enzymatic cascades have been successfully developed for the production of various non-canonical amino acids. frontiersin.orgmdpi.com A potential biocatalytic route to this compound could involve the enzymatic condensation of a suitable thiazole-containing precursor with an alanine backbone.
Research into the biocatalytic halogenation of 2-aminothiazoles has demonstrated the feasibility of modifying the thiazole ring under mild, aqueous conditions using enzymes like brominases. nih.gov This opens up possibilities for the chemoenzymatic synthesis of a variety of substituted thiazole derivatives which could then be incorporated into an amino acid structure.
| Product | Microorganism/Enzyme System | Precursor(s) | Yield/Titer | Reference |
|---|---|---|---|---|
| L-alanine and L-serine | Enzyme cascade (PtKDGA, MjAlDH, TlGR, AfAlaDH) | 2-keto-3-deoxygluconate | 21.3 mM L-alanine, 8.9 mM L-serine | mdpi.com |
| (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid | Enzymatic cascade ((R)-amino acid oxidase, (S)-ATA) | (rac)-ATPA | 85% yield | mdpi.com |
| L-homophenylalanine | Enzymatic cascade (L-carbamoylase, NSAR) | Racemic N-formyl-aminobutyric acid | >99% yield, 16 mmol L-1h-1 | frontiersin.org |
| 5-bromo-4-phenyl-2-aminothiazole | Biocatalytic bromination (Brominase) | 4-phenyl-2-aminothiazole | 52% isolated yield | nih.gov |
The development of a robust microbial strain for the de novo synthesis of this compound would likely involve a multi-faceted metabolic engineering strategy. This would include the overexpression of the core biosynthetic enzymes, the enhancement of precursor supply by manipulating central carbon metabolism, and the elimination of competing metabolic pathways. The choice of microbial chassis, such as E. coli or Corynebacterium glutamicum, which are well-established for industrial amino acid production, would also be a critical factor for success. nih.gov
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity and determining the enantiomeric excess of 3-(2-Thiazoyl)-L-alanine. High-Performance Liquid Chromatography (HPLC) is a primary tool for verifying the chemical purity of synthesized thiazole-amino acid derivatives, with studies often requiring purity levels exceeding 95%. rsc.org For the crucial task of separating enantiomers and quantifying their ratio, chiral chromatography is the method of choice.
Chiral HPLC, in particular, is utilized to confirm high enantiomeric purity, often achieving greater than 99% enantiomeric excess for related compounds like 3-(2-amino-4-thiazolyl)-L-alanine. prepchem.com The separation of enantiomers can be achieved through two main strategies: indirect methods, which involve derivatizing the amino acid with a chiral agent to form diastereomers that can be separated on a standard achiral column, or direct methods using a chiral stationary phase (CSP). nih.gov For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide derivatives are effective. sigmaaldrich.comvt.edu
In addition to liquid chromatography, comprehensive two-dimensional gas chromatography (GCxGC) after derivatization (e.g., N-trifluoroacetyl-O-methyl ester) represents a powerful technique for the resolution and quantification of a wide range of amino acids, providing accurate determination of enantiomeric excess with high sensitivity. nih.gov
Table 1: Chromatographic Methods for Amino Acid Analysis
| Technique | Application | Common Stationary/Mobile Phases | Key Findings |
| Reversed-Phase HPLC | Purity Assessment | C18 column with acetonitrile/water or methanol/water gradients. | Confirms chemical purity of synthesized lots, often exceeding 95%. rsc.org |
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phases (e.g., polysaccharide-based, glycopeptide-based). | Achieves high enantiomeric separation, with ee values often >99%. prepchem.com |
| Gas Chromatography (GC) | Enantiomeric Separation (after derivatization) | Chiral capillary columns (e.g., Chirasil-Val). | Provides excellent resolution for volatile amino acid derivatives. nih.gov |
| Indirect Chiral Separation | Diastereomer Separation | Standard achiral columns after reaction with a chiral derivatizing agent. | Creates diastereomeric pairs with different chromatographic retention times. nih.gov |
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a vital tool for the structural confirmation and quantification of this compound. High-resolution mass spectrometry (HR-MS) is frequently employed to determine the precise molecular weight of thiazole-amino acid hybrids, which serves as a confirmation of their elemental composition. rsc.org
When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for separating the compound from a complex mixture and obtaining its mass spectrum. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. massbank.eu
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would be expected to occur at the bonds of the alanine (B10760859) backbone, leading to characteristic losses of water, formic acid, and cleavage of the Cα-Cβ bond, as well as fragmentation involving the thiazole (B1198619) ring. This detailed structural fingerprint aids in the unambiguous identification of the compound.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Ion Type | Calculated m/z | Information Provided |
| ESI (Positive) | [M+H]+ | 173.038 | Molecular weight confirmation. |
| ESI-MS/MS | Fragment Ions | Varies | Structural elucidation through characteristic fragmentation patterns of the amino acid backbone and the thiazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the detailed structural analysis of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms. rsc.org
The ¹H NMR spectrum would feature distinct signals for the protons on the thiazole ring, typically in the aromatic region (δ 7-9 ppm), and signals for the α-proton and the β-protons of the alanine moiety in the aliphatic region (δ 3-5 ppm). researchgate.net The coupling patterns between these protons provide information about their spatial relationships.
The ¹³C NMR spectrum provides information on the carbon skeleton. hmdb.canih.gov The chemical shifts of the thiazole ring carbons would be distinct from those of the alanine portion. The carbonyl carbon of the carboxylic acid group would appear at the downfield end of the spectrum (δ > 170 ppm). bmrb.io
2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish ¹H-¹H correlations (i.e., which protons are coupled to each other), while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range ¹H-¹³C correlations, allowing for the complete assembly of the molecular structure. hmdb.ca
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| α-CH | ~3.8 - 4.2 | ~50 - 55 | Chemical shift is influenced by the adjacent amino and carboxyl groups. bmrb.io |
| β-CH₂ | ~3.2 - 3.6 | ~35 - 40 | Protons are diastereotopic and may appear as a complex multiplet. |
| Thiazole H4 | ~7.5 - 8.0 | ~120 - 125 | Specific shift depends on the electronic environment. |
| Thiazole H5 | ~7.8 - 8.2 | ~140 - 145 | Specific shift depends on the electronic environment. |
| C=O | - | ~170 - 175 | Characteristic downfield shift for a carboxylic acid carbon. nih.gov |
| Thiazole C2 | - | ~165 - 170 | Carbon atom bonded to sulfur and nitrogen. |
Note: Predicted values are estimates based on L-alanine and thiazole derivatives and can vary based on solvent and pH.
Other Spectroscopic Methods for Conformational Studies
Beyond basic structural elucidation, other spectroscopic methods are employed to investigate the conformational preferences of this compound. The conformation, or three-dimensional shape, of the molecule is crucial for its biological activity and interactions.
Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule's functional groups. For a related compound, 3-(2-amino-4-thiazolyl)-L-alanine, characteristic bands are observed for N-H and O-H stretching (around 3170 cm⁻¹), C=O stretching of the carboxylate group (around 1618 cm⁻¹), and N-H bending (around 1525 cm⁻¹). prepchem.com These bands confirm the presence of the key functional groups.
Circular Dichroism (CD) Spectroscopy is particularly valuable for studying chiral molecules. nih.gov The CD spectrum arises from the differential absorption of left and right circularly polarized light and is highly sensitive to the molecule's conformation and stereochemistry. For amino acids, the CD spectrum can be used to study conformational changes in response to environmental factors like pH or solvent. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental CD and IR spectra to model the stable conformations of thiazole-containing amino acids. nih.govmdpi.com These studies indicate that specific semi-extended conformations can be stabilized by intramolecular hydrogen bonds, for instance, between the amide N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
In studies of thiazole (B1198619) derivatives, molecular docking has been employed to identify key interactions that govern their biological activity. For instance, docking of novel 2-aminothiazole (B372263) derivatives into the active site of oxidoreductase proteins (PDB: 2CDU and 3NM8) has been performed to evaluate their antioxidant potential. asianpubs.org The results of these simulations are typically quantified by a docking score or binding energy, which estimates the binding affinity. Lower binding energy values generally indicate a more stable protein-ligand complex.
Key interactions observed in docking studies of thiazole derivatives often involve:
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the amino and carboxyl groups of the alanine (B10760859) moiety can act as hydrogen bond donors or acceptors. For example, studies on thiazole conjugates with other heterocycles have shown hydrogen bonding with residues like Serine (Ser), Glutamine (Gln), and Arginine (Arg). nih.gov
Arene-Cation Interactions: The aromatic thiazole ring can engage in π-cation interactions with positively charged amino acid residues such as Lysine (B10760008) (Lys) and Arginine. nih.gov
Hydrophobic Interactions: The thiazole ring and other nonpolar parts of the molecule can interact with hydrophobic pockets within the protein's active site. nih.gov
These interactions are crucial for the stable binding of the ligand to its protein target. For example, in a study of thiazole derivatives as potential anti-hepatic cancer agents targeting the Rho6 protein, specific hydrogen bond and arene-cation interactions were identified as critical for binding. nih.gov The table below summarizes representative docking results for various thiazole derivatives against different protein targets, illustrating the types of interactions and binding energies observed.
| Compound Type | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2-Aminothiazole derivative | Oxidoreductase | 3NM8 | -6.64 | Not specified | researchgate.net |
| Thiazole-quinoxaline derivative | Aromatase | 3S7S | -7.91 | Not specified | mdpi.com |
| Thiazole conjugate | Rho6 Protein | 2CLS | -9.9 | Gln158, Leu159 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations for Conformational and Binding Behavior
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the system. mdpi.com
For thiazole derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. nih.govnih.gov For example, a 50-nanosecond MD simulation was used to confirm the stability of a thiazole derivative within the binding site of the LasR protein, a target for anti-quorum sensing agents. nih.gov Such simulations can reveal whether the key interactions observed in the static docking pose are maintained over time in a dynamic environment.
MD simulations can also be used to study the conformational preferences of molecules like 3-(2-Thiazoyl)-L-alanine in solution. A study on thiazole-containing amino acids highlighted that the thiazole ring significantly influences the conformational properties of the amino acid residue. nih.gov These studies have shown that thiazole-amino acid residues tend to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between the amide N-H and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govnih.gov
The stability of ligand-protein complexes during MD simulations is often evaluated by analyzing parameters such as:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues or atoms.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time.
These analyses provide a detailed picture of the dynamic behavior of the ligand in the binding site, complementing the static view provided by molecular docking. nih.gov
Quantum Mechanical and Density Functional Theory (DFT) Applications
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a higher level of theory compared to the classical force fields used in molecular docking and MD simulations.
DFT studies on thiazole derivatives have been used for various purposes:
Geometry Optimization: To determine the most stable three-dimensional structure of the molecule. researchgate.net
Electronic Properties: To calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Conformational Analysis: To study the relative energies of different conformers. For thiazole-containing amino acids, DFT calculations have been used to create conformational maps (Ramachandran plots) and to understand the influence of the thiazole ring on the peptide backbone's preferred angles. nih.govnih.gov These studies have confirmed the stability of the β2 conformation due to intramolecular hydrogen bonding and π-electron conjugation. nih.gov
Thermodynamic Parameters: To calculate properties like acidity constants (pKa). A study on substituted thiazole derivatives used DFT to calculate pKa values, which showed a good correlation with experimental data. nih.govresearchgate.net
For example, a conformational analysis of model compounds containing alanine linked to a thiazole ring (Ala–Tzl) using DFT at the M06-2X/6-311++G(d,p) level of theory revealed several low-energy minima, with the β2 conformation being the most stable in the gas phase. bohrium.com The polarity of the solvent was found to influence the relative energies of the different conformations. bohrium.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate chemical structure with activity.
Numerous SAR studies have been conducted on thiazole derivatives to identify key structural features required for their biological effects, such as antimicrobial or anti-inflammatory activity. nih.govijper.org These studies typically involve synthesizing a series of related compounds and evaluating their activity. For example, SAR studies on thiazole derivatives as cholinesterase inhibitors have shown that the nature and position of substituents on the thiazole ring are critical for activity and selectivity.
QSAR models use molecular descriptors (numerical representations of chemical structure) to predict the biological activity of compounds. Both 2D-QSAR and 3D-QSAR models have been developed for thiazole derivatives. laccei.orgnih.gov
2D-QSAR: Uses descriptors derived from the 2D structure of the molecule. A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified a model with good predictive ability. laccei.org
3D-QSAR: Uses descriptors derived from the 3D structure of the molecule, such as those from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models can generate contour maps that visualize the regions around a molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity.
A 3D-QSAR study on triazole-thiazole hybrids as COX-2 inhibitors highlighted the importance of a hydrogen bond donor feature on the amino-thiazole moiety for high activity. nih.gov The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive correlation coefficient (R²pred).
| QSAR Model Type | Biological Activity | R² | Q² | R²pred | Reference |
| 2D-QSAR | 5-Lipoxygenase inhibition | 0.626 | Not reported | 0.621 | laccei.org |
| 3D-QSAR (Atom-based) | COX-2 inhibition | Not reported | Not reported | Not reported | nih.gov |
| 2D-QSAR (MLR) | α-glucosidase inhibition | 0.906 | 0.861 | 0.826 | researchgate.net |
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These computational and theoretical approaches provide a comprehensive framework for understanding the chemical and biological properties of thiazole-containing compounds like this compound, guiding the design and development of new molecules with desired activities.
Research Applications and Emerging Directions
Chemical Probes for Biochemical Investigations
The development of chemical probes is essential for elucidating complex biological processes. These tools can be used to track molecules, measure enzymatic activity, and investigate molecular interactions within the complex environment of a living cell. The thiazole (B1198619) ring of 3-(2-Thiazoyl)-L-alanine offers a unique chemical handle that can be exploited for the design of such probes.
Thiazole and its derivatives, like thiazoline (B8809763), have been successfully used as scaffolds for fluorescent probes. For instance, a fluorescent probe with a thiazoline scaffold has been developed for the detection of mercury ions (Hg2+), with a detection limit of 7.22 mM. nih.gov This demonstrates the potential of the thiazole core to be part of environmentally sensitive dyes. It is conceivable that this compound could be similarly modified to create fluorescent probes that, once incorporated into peptides or proteins, could report on their local environment or binding events.
Furthermore, peptides containing thiazolylalanine (B1683130) can be conjugated to fluorescent probes for imaging applications. google.com By attaching a fluorescent dye to the peptide, researchers can visualize the location of integrin-binding conjugates in biological systems. google.com This approach allows for the tracking of the peptide and its target, providing valuable information about biological pathways and disease states.
The thiazole ring is also a key component of N-heterocyclic carbenes (NHCs), which are potent organocatalysts. By incorporating an NHC-based amino acid into a protein, researchers have created an artificial "Stetterase" enzyme. nih.gov This highlights the potential of using amino acids with such heterocyclic side chains to introduce novel catalytic activities into proteins, thereby creating probes for specific chemical transformations in a biological context.
Scaffold for Rational Design of Novel Bioactive Molecules
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific pharmacological actions. acs.org Unnatural amino acids are valuable in this process as they can serve as conformational constraints, molecular scaffolds, and pharmacologically active components themselves. The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with biological activity and its ability to participate in various non-covalent interactions.
The thiazole scaffold has been successfully employed in the design of anticancer agents. A series of small molecules based on a central thiazole scaffold were designed as inhibitors of the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, a key player in the altered metabolism of cancer cells. nih.gov These compounds showed promising binding affinities in molecular docking studies, demonstrating the utility of the thiazole core in designing enzyme inhibitors. nih.gov
A notable example of a bioactive molecule based on a thiazolylalanine is L-4-Thiazolylalanine, also known as Protinol™. This non-proteinogenic amino acid has been shown to be an effective topical ingredient for counteracting the visible signs of skin aging. acs.org In vitro studies using 3D human skin tissue models revealed that L-4-Thiazolylalanine stimulates the production of dermal proteins like pro-collagen I and hyaluronic acid. acs.org It also demonstrated benefits in strengthening the skin barrier and accelerating skin repair processes. researchgate.net
Table 1: Investigated Bioactivities of L-4-Thiazolylalanine (Protinol™)
| Bioactivity | Model System | Observed Effect | Reference |
|---|---|---|---|
| Dermal Protein Production | 3D Human Skin Tissue Models | Increased production of pro-collagen I and hyaluronic acid | acs.org |
| Skin Barrier Strength | In vitro and Clinical Studies | Significant improvement in barrier strength and integrity | researchgate.net |
| Skin Repair | In vitro Studies | Beneficial effects on wound closure mechanisms | researchgate.net |
The design of bioactive molecules often involves creating libraries of related compounds to explore structure-activity relationships. Peptide libraries incorporating non-canonical amino acids, including thiazolylalanine, have been synthesized to discover high-affinity binders for therapeutic targets like the 14-3-3γ protein. bham.ac.uk The inclusion of such unnatural amino acids greatly expands the chemical space that can be explored, increasing the chances of finding potent and selective binders. bham.ac.uk
Applications in Protein Engineering and Synthetic Biology
Protein engineering and synthetic biology are rapidly advancing fields that aim to create proteins and biological systems with novel or enhanced functions. A key technology in this area is the expansion of the genetic code, which allows for the site-specific incorporation of unnatural amino acids into proteins. This opens up a vast range of possibilities for modifying protein structure, function, and stability.
The incorporation of this compound into proteins can be achieved through the misincorporation by the cell's natural protein synthesis machinery, a phenomenon that has been observed for several amino acid analogues, including thiazolylalanine. While often studied in the context of toxicity, this process can be harnessed in engineered systems to produce proteins with novel properties.
A more controlled approach is the use of genetic code expansion, which employs engineered aminoacyl-tRNA synthetases and tRNAs to incorporate specific unnatural amino acids at desired positions in a protein sequence. This has been successfully used to introduce hundreds of non-canonical amino acids into proteins in both cells and animals.
The incorporation of thiazole-containing amino acids can have significant effects on protein structure and function. For example, enzymes from the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs) can be used to install thiazoline or thiazole heterocycles within the polypeptide backbone of proteins. This modification restricts the conformational flexibility of protein loops and linkers and can enhance their stability.
Furthermore, the thiazole ring can be used to introduce novel catalytic activities into proteins. By incorporating an amino acid with an N-heterocyclic carbene (NHC) precursor, which is structurally related to the thiazole in thiamine (B1217682) pyrophosphate, into a protein scaffold, an artificial enzyme with Stetterase activity was created. nih.gov This demonstrates the potential of using thiazole-containing amino acids to design novel biocatalysts for applications in synthetic chemistry and synthetic biology. The synthesis of Fmoc-L-thiazolylalanine has also been reported as a building block for the creation of artificial metalloenzymes within peptide scaffolds, further expanding the catalytic repertoire of engineered proteins.
Biotechnological Production of Unnatural Amino Acids
The sustainable production of unnatural amino acids is crucial for their widespread application in research and industry. Biotechnological methods, including enzymatic synthesis and microbial fermentation, offer a green alternative to traditional chemical synthesis.
Several enzymatic methods have been described for the production of optically active thiazolylalanine derivatives. These include the enzymatic resolution of N-benzyloxycarbonyl-thiazolylalanine ester using a lipase, and the resolution of N-acetyl-thiazolylalanine using L-aminoacylase or a protease. These methods take advantage of the high stereoselectivity of enzymes to separate the desired L-enantiomer from a racemic mixture.
Another promising enzymatic approach is the use of transaminases. An aminotransferase from the hyperthermophilic archaeon Thermococcus profundus has been used for the synthesis of 3-(2-naphthyl)-L-alanine, a structurally related aromatic amino acid. This reaction achieved a high yield and excellent optical purity. Similarly, aminotransferases could be employed for the asymmetric synthesis of this compound from its corresponding α-keto acid.
Metabolic engineering of microorganisms offers a route for the de novo production of unnatural amino acids from simple carbon sources like glucose. While the metabolic engineering of a microorganism for the specific production of this compound has not been extensively reported, strategies used for the production of other amino acids can provide a blueprint. For example, the production of L-alanine in Escherichia coli and other microorganisms has been significantly improved by overexpressing key enzymes like L-alanine dehydrogenase and engineering metabolic pathways to channel more carbon flux towards the desired product. Similar strategies, involving the introduction of a biosynthetic pathway for the thiazole ring and its subsequent conversion to this compound, could be envisioned.
Chemoenzymatic synthesis, which combines chemical synthesis steps with enzymatic conversions, is another powerful strategy. This approach has been used for the synthesis of complex thiazolyl peptide natural products, where enzymes from the natural biosynthetic pathways are used to perform key transformations on chemically synthesized precursors. nih.govbham.ac.uk This demonstrates the feasibility of using enzymes to process thiazole-containing substrates and could be adapted for the production of the free amino acid.
Table 2: Potential Biotechnological Routes for this compound Production
| Method | Key Enzyme/Strategy | Principle | Reference (Analogous) |
|---|---|---|---|
| Enzymatic Resolution | Lipase, L-aminoacylase, Protease | Stereoselective conversion of one enantiomer in a racemic mixture of a thiazolylalanine derivative | |
| Asymmetric Synthesis | Aminotransferase | Stereoselective amination of 3-(2-thiazoyl)pyruvate | |
| Microbial Fermentation | Metabolic Engineering | Engineering a microbial host to produce the amino acid from a simple carbon source |
Q & A
Q. What analytical techniques are recommended for assessing the purity and structural integrity of 3-(2-Thiazoyl)-L-alanine in research settings?
High-performance liquid chromatography (HPLC) and titration analysis are standard methods for determining purity (≥97%) and identifying potential isomeric contaminants. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to verify stereochemistry and molecular identity. These methods address challenges like enantiomeric impurities, which can arise during synthesis .
Q. How does this compound serve as a tool to study aminoacyl-tRNA synthetase (aaRS) substrate specificity?
In E. coli studies, analogs like this compound are incorporated into growth media to probe the selectivity of histidyl-tRNA synthetase (HisRS). Competitive binding assays, such as in vitro aminoacylation and in vivo complementation assays, measure the enzyme’s ability to discriminate between canonical histidine and its analogs. This reveals active-site flexibility and evolutionary constraints on substrate recognition .
Advanced Research Questions
Q. What methodologies enable the site-specific incorporation of this compound into recombinant proteins, and how is fidelity validated?
Orthogonal tRNA-synthetase pairs, engineered for non-canonical amino acids, allow incorporation into proteins via amber codon suppression. Validation involves:
Q. How do structural modifications of prostate-specific membrane antigen (PSMA)-targeting ligands with this compound analogs influence their pharmacokinetics?
Substituting aromatic residues in PSMA ligands (e.g., replacing naphthylalanine with thiazole derivatives) alters hydrophobicity and binding kinetics. Competitive inhibition assays using radiolabeled ligands (e.g., ⁶⁸Ga-PSMA-617) quantify binding affinity (IC₅₀), while biodistribution studies in xenograft models evaluate tumor uptake and off-target retention. Such modifications optimize target specificity and clearance rates .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound, and how are chiral impurities detected?
Asymmetric synthesis using chiral catalysts or enzymatic resolution ensures stereochemical purity. Chiral stationary-phase HPLC and circular dichroism (CD) spectroscopy differentiate enantiomers. For example, reversed-phase HPLC with a C18 column and UV detection at 254 nm resolves thiazole-containing analogs from byproducts .
Methodological Considerations
- Purity Standards : HPLC retention times and spiking experiments with known standards confirm identity .
- Enzyme Kinetics : Michaelis-Menten parameters (Km, kcat) for HisRS are measured using ATP-PPi exchange assays .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) evaluates protein thermal stability post-incorporation of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
